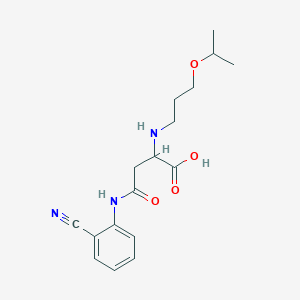
4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a chemical compound that belongs to the class of drugs called protease inhibitors. It is commonly used in scientific research to study the biochemical and physiological effects of inhibiting proteases, which are enzymes that play a crucial role in various biological processes.
Applications De Recherche Scientifique
Neurotoxin Formation in Cyanobacteria
The biosynthesis of certain diaminomonocarboxylic acids in cyanobacteria, including compounds similar in structure to 4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, has been studied. These compounds, such as BMAA and 2,4-DAB, have been found to be neurotoxic. The metabolic pathways leading to these amino acids in cyanobacteria are a significant area of research due to their potential environmental impact and neurotoxic properties (Nunn & Codd, 2017).
Molecular Docking and Vibrational Studies
Research involving molecular docking and vibrational studies of compounds structurally similar to 4-oxobutanoic acid derivatives has been conducted. This includes the investigation of their vibrational bands, stability, molecular orbital energies, and noncovalent interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which have implications in biological and pharmaceutical applications (Vanasundari et al., 2018).
Reaction with Thiols
The reaction of aziridinecarboxylic acids with thiols has been explored, leading to the formation of β-amino acid derivatives. Such reactions are relevant for the synthesis of peptides or β-lactam derivatives, which are important in medicinal chemistry (Hata & Watanabe, 1987).
Interaction with 2-(Aminophenyl)methanol
Studies on the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol have revealed the formation of specific benzopyrroloxazine derivatives. This research contributes to the understanding of reaction mechanisms and the synthesis of complex organic compounds (Amalʼchieva et al., 2022).
19F NMR Application in Medicinal Chemistry
Perfluoro-tert-butyl 4-hydroxyproline, a compound related to 4-oxobutanoic acid derivatives, has been synthesized for use in 19F NMR. This is significant in probing the structure of peptides in medicinal chemistry (Tressler & Zondlo, 2014).
Hyperpolarizability and Molecular Structure Analysis
The hyperpolarizability and molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been analyzed. This research is crucial for developing nonlinear optical materials (Raju et al., 2015).
Propriétés
IUPAC Name |
4-(2-cyanoanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12(2)24-9-5-8-19-15(17(22)23)10-16(21)20-14-7-4-3-6-13(14)11-18/h3-4,6-7,12,15,19H,5,8-10H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHMAAHVMSUACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2595212.png)

![1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2595214.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2595217.png)
![5-(3,4-difluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2595220.png)
![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2595221.png)


![(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595224.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2595225.png)
![7-(3-Hydroxypropyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B2595227.png)

![N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595229.png)